molecular formula C13H11ClN2O3 B8043944 1-(4-Chloro-3-nitrophenyl)-2,6-dimethylpyridin-4-one

1-(4-Chloro-3-nitrophenyl)-2,6-dimethylpyridin-4-one

Cat. No.: B8043944
M. Wt: 278.69 g/mol
InChI Key: VVMIXCJNOPYZOU-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-2,6-dimethylpyridin-4-one is a complex organic compound characterized by its unique structural features, including a chloro and nitro group on the phenyl ring and a dimethylated pyridin-4-one core

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,6-dimethylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-5-11(17)6-9(2)15(8)10-3-4-12(14)13(7-10)16(18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMIXCJNOPYZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,6-dimethylpyridin-4-one typically involves multi-step organic reactions. One common approach is the nitration of 4-chloro-3-nitroaniline followed by a series of reactions to introduce the pyridin-4-one core and the methyl groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-nitrophenyl)-2,6-dimethylpyridin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)-2,6-dimethylpyridin-4-one has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and anticancer properties.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-nitrophenyl)-2,6-dimethylpyridin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

1-(4-Chloro-3-nitrophenyl)-2,6-dimethylpyridin-4-one is unique due to its specific structural features. Similar compounds include:

  • 1-(3-Nitrophenyl)-2,6-dimethylpyridin-4-one: Lacks the chloro group.

  • 1-(4-Chlorophenyl)-2,6-dimethylpyridin-4-one: Lacks the nitro group.

  • 2,6-Dimethylpyridin-4-one derivatives: Variations in the substituents on the phenyl ring.

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